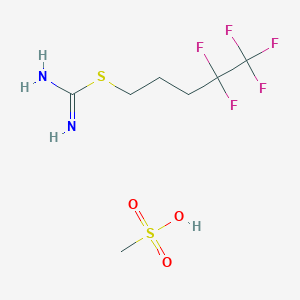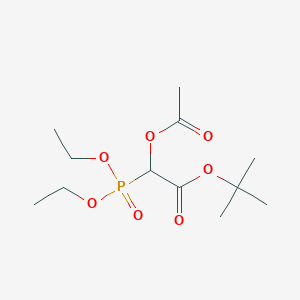
tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate: is an organic compound with the molecular formula C10H21O5P. It is a colorless, transparent liquid used primarily as a biochemical reagent in various scientific research fields. This compound is known for its stability and versatility in chemical reactions, making it a valuable tool in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate typically involves the esterification of diethyl phosphonoacetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Diethyl phosphonoacetic acid+tert-Butyl alcoholCatalysttert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphonates and other derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its phosphoryl group plays a crucial role in these interactions, forming stable complexes with target molecules and altering their function.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate can be compared with other similar compounds, such as:
Diethyl phosphonoacetic acid: A precursor in the synthesis of this compound, used in similar applications.
tert-Butyl diethylphosphonoacetate: Another phosphonate ester with comparable properties and uses.
Dimethyl phosphonoacetate: A related compound with different ester groups, used in similar synthetic applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its tert-butyl and diethoxyphosphoryl groups make it particularly useful in organic synthesis and biochemical research, offering advantages in terms of selectivity and efficiency.
Eigenschaften
IUPAC Name |
tert-butyl 2-acetyloxy-2-diethoxyphosphorylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O7P/c1-7-16-20(15,17-8-2)11(18-9(3)13)10(14)19-12(4,5)6/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWZLZNRMOSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
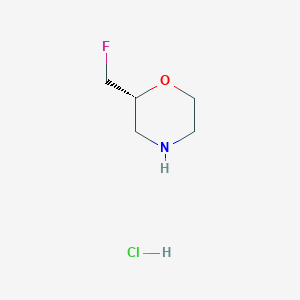
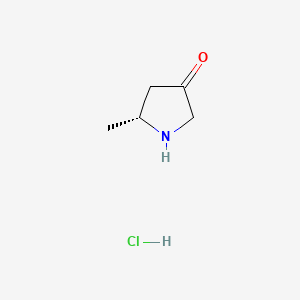
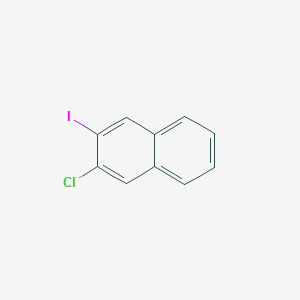
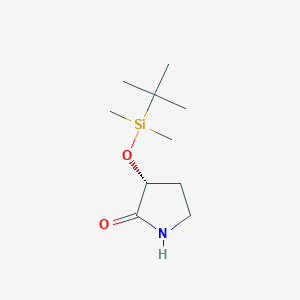
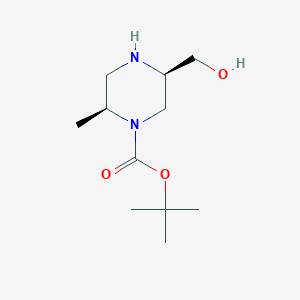
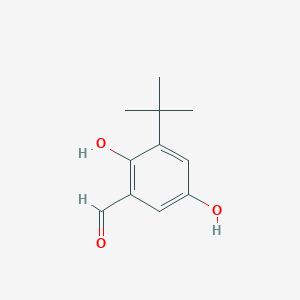
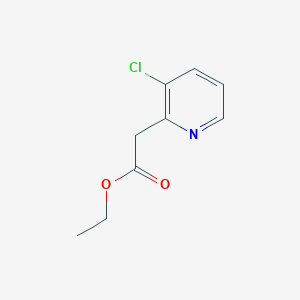
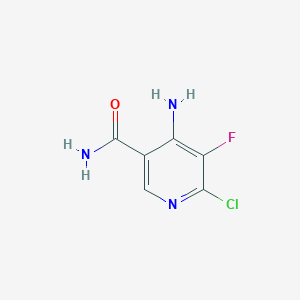
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8250578.png)
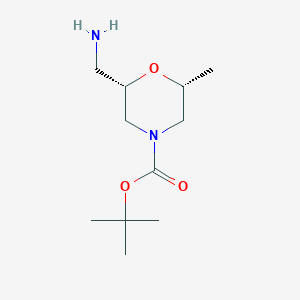
![rel-(4aR,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8250586.png)
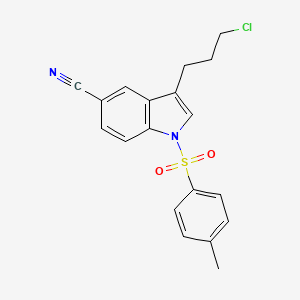
![[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)
